molecular formula C37H65ClO4 B587937 rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol CAS No. 1246833-14-6

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol

Cat. No. B587937
CAS RN: 1246833-14-6
M. Wt: 609.373
InChI Key: BQELFFWURYQYQN-RGDIWOFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” is a synthetic lipid compound . It is also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione . It has a molecular formula of C37H65ClO4 .


Molecular Structure Analysis

The molecular structure of “rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” is complex with a molecular weight of 609.4 g/mol . It has a large number of rotatable bonds (31), indicating a high degree of flexibility . The compound also has 2 hydrogen bond donors and 4 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

“rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” has a high molecular weight (609.4 g/mol) and a complex molecular structure . It has a high XLogP3-AA value of 12.3, indicating it is highly lipophilic . The compound has a topological polar surface area of 74.6 Ų .

Scientific Research Applications

Cancer Treatment Support

This compound has been studied for its potential to mitigate side effects of chemotherapy. For instance, it has shown promise in reducing neutrophil extravasation induced by gemcitabine, a common chemotherapeutic agent . This could help in managing chemotherapy-induced neutropenia , a condition where a patient’s neutrophil count drops, increasing infection risk .

Bioavailability Enhancement

Research has focused on improving the oral bioavailability of poorly water-soluble drugs like this compound. Different systems like Self-Emulsifying Drug Delivery Systems (SEDDS) have been compared to enhance its flow ability and absorption when administered orally .

Food Safety and Quality

As a member of the 3-Chloropropanediols (3-MCPD) category, this compound is monitored in food products. It’s been identified as a contaminant in edible oils, and its levels are regulated to ensure food safety .

Pharmacological Research

The compound’s structure, featuring a chloropropanediol moiety, makes it a subject of interest in pharmacological studies. It’s been used to investigate the effects of chloropropanediol-containing compounds on biological systems, such as their impact on renal function and fertility .

Lipid Research

In lipidomics, this compound is used as a standard to study lipid profiles and metabolism. Its unique structure allows researchers to trace its metabolic pathways and interactions with other lipids .

Chemical Synthesis

The presence of a chloromethyl group makes it a versatile intermediate in organic synthesis. It can undergo various chemical reactions, providing pathways to synthesize new molecules with potential therapeutic applications .

Neuroscience

There’s interest in exploring the neuroprotective effects of compounds like rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol. Its ability to cross the blood-brain barrier and interact with neural lipids could make it valuable in studying neurological disorders .

Cosmetic Industry

The compound’s lipid nature and potential anti-inflammatory properties are being explored for use in skincare products. It could help in developing treatments for skin conditions or enhancing the moisturizing effects of cosmetics .

properties

IUPAC Name

(27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKIQWPENGQHD-SVNQLWEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.